molecular formula C8H10N2O2 B13169624 Methyl-4-ethylpyrimidine-5-carboxylate CAS No. 1086390-87-5

Methyl-4-ethylpyrimidine-5-carboxylate

Cat. No.: B13169624
CAS No.: 1086390-87-5
M. Wt: 166.18 g/mol
InChI Key: AVMJAUWVWZWBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-4-ethylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4-ethylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-4-ethylpyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl-4-ethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1086390-87-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 4-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12-2)4-9-5-10-7/h4-5H,3H2,1-2H3

InChI Key

AVMJAUWVWZWBMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.